1-Bromo-N,N,N',N'-tetraethylboranediamine
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Overview
Description
1-Bromo-N,N,N’,N’-tetraethylboranediamine is a chemical compound with the molecular formula C8H20BBrN2
Preparation Methods
The synthesis of 1-Bromo-N,N,N’,N’-tetraethylboranediamine typically involves the reaction of tetraethylboranediamine with a brominating agent. One common method is the bromination of tetraethylboranediamine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .
Chemical Reactions Analysis
1-Bromo-N,N,N’,N’-tetraethylboranediamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as amines or alkoxides, leading to the formation of new boron-containing compounds.
Reduction Reactions: The compound can be reduced to form tetraethylboranediamine, especially in the presence of reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of boron-oxygen compounds, although these reactions are less common.
Common reagents used in these reactions include lithium aluminum hydride for reduction and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-N,N,N’,N’-tetraethylboranediamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds which are valuable intermediates in various chemical reactions.
Biology: The compound’s boron content makes it useful in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds and then irradiates them with neutrons.
Medicine: Research is ongoing into the potential use of boron-containing compounds in drug development, particularly for their ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 1-Bromo-N,N,N’,N’-tetraethylboranediamine depends on its application. In BNCT, for example, the compound is taken up by cancer cells, and upon neutron irradiation, the boron atoms undergo nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved vary depending on the specific application and the biological context .
Comparison with Similar Compounds
1-Bromo-N,N,N’,N’-tetraethylboranediamine can be compared with other boron-containing compounds such as:
Boron trifluoride: A common boron compound used in organic synthesis as a Lewis acid catalyst.
Borane dimethylamine complex: Used as a reducing agent in organic synthesis.
Boron nitride: An advanced material with applications in electronics and materials science.
What sets 1-Bromo-N,N,N’,N’-tetraethylboranediamine apart is its specific structure, which allows for unique reactivity and applications, particularly in the field of BNCT .
Properties
CAS No. |
38762-31-1 |
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Molecular Formula |
C8H20BBrN2 |
Molecular Weight |
234.98 g/mol |
IUPAC Name |
N-[bromo(diethylamino)boranyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20BBrN2/c1-5-11(6-2)9(10)12(7-3)8-4/h5-8H2,1-4H3 |
InChI Key |
WIZRGUKVSIAPIM-UHFFFAOYSA-N |
Canonical SMILES |
B(N(CC)CC)(N(CC)CC)Br |
Origin of Product |
United States |
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